Diethyl 2-hydroxy-2-methylmalonate
Description
Significance of Malonate Derivatives in Synthetic Strategies
Malonate derivatives, in general, are highly important reagents in organic synthesis. nih.gov Their utility stems from their ability to act as versatile nucleophiles, particularly after deprotonation to form stable enolate intermediates. masterorganicchemistry.com This reactivity allows them to participate in a wide array of chemical transformations, including alkylation, hydrolysis, and decarboxylation, which are fundamental processes for constructing intricate molecular architectures. masterorganicchemistry.com The presence of the two ester groups activates the central carbon atom, making the attached protons acidic and easily removable by a base. masterorganicchemistry.com
Malonic esters are foundational to the malonic ester synthesis, a classic method for preparing carboxylic acids. masterorganicchemistry.com This sequence involves the alkylation of the enolate followed by hydrolysis of the esters and subsequent decarboxylation upon heating. masterorganicchemistry.com Furthermore, malonate derivatives are crucial in cyclocondensation reactions, where they react with dinucleophiles to form various heterocyclic compounds, which are prevalent structures in many biologically active molecules. nih.gov Their application extends to the synthesis of amino acids, where they serve as starting materials in efficient and general strategies for producing these essential biomolecules. rsc.org
Historical Context of α-Hydroxy Malonates in Chemical Synthesis
The study of malonic esters dates back to the work of Perkin, who first prepared diethyl methylenemalonate from formaldehyde (B43269) and malonic ester. orgsyn.org Over the years, chemists have explored various methods for synthesizing and utilizing these compounds. The introduction of a hydroxyl group at the alpha position, creating α-hydroxy malonates, added another layer of functionality and reactivity to this class of compounds.
Interactive Data Tables
Physical and Chemical Properties of Diethyl 2-hydroxy-2-methylmalonate
| Property | Value | Reference |
| Molecular Formula | C8H14O5 | chemicalbook.comguidechem.comalfa-chemistry.com |
| Molecular Weight | 190.19 g/mol | chemicalbook.comguidechem.comalfa-chemistry.com |
| Appearance | Pale Yellow Oil/Colorless Liquid | chemicalbook.comguidechem.com |
| Boiling Point | 121.6-121.8 °C (at 28 Torr) | chemicalbook.com |
| Density | 1.0949 g/cm³ | chemicalbook.com |
| Refractive Index | 1.446 | guidechem.com |
| Flash Point | 107 °C | guidechem.com |
| pKa | 11.18 ± 0.29 | chemicalbook.com |
| Solubility | Chloroform | chemicalbook.com |
| Storage Temperature | 2-8°C | chemicalbook.com |
Synonyms for this compound chemicalbook.comguidechem.comalfa-chemistry.com
Diethyl Methyltartronate
Propanedioic acid, 2-hydroxy-2-methyl-, 1,3-diethyl ester
Hydroxymethylmalonic acid diethyl ester
2-(Hydroxymethyl)malonic acid diethyl ester
diethyl hydroxymethylmalonate
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-(hydroxymethyl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-3-12-7(10)6(5-9)8(11)13-4-2/h6,9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMISHFPOIGEQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80974119 | |
| Record name | Diethyl (hydroxymethyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80974119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58567-05-8 | |
| Record name | Diethyl hydroxymethylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058567058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl (hydroxymethyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80974119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Applications of Diethyl 2 Hydroxy 2 Methylmalonate As a Synthetic Intermediate
Utilization in the Construction of Chiral Building Blocks
The structure of diethyl 2-hydroxy-2-methylmalonate allows it to be a precursor for creating chiral molecules, which are essential in pharmaceutical and biological applications. Its functional groups can be manipulated through various chemical reactions to introduce chirality and build complex stereocenters.
This compound can be chemically transformed into α-hydroxy carboxylic acids. This conversion is typically achieved through a two-step reaction sequence involving hydrolysis followed by decarboxylation.
First, the two ethyl ester groups are hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid, 2-hydroxy-2-methylmalonic acid. This intermediate is often unstable and readily undergoes decarboxylation (the loss of a molecule of carbon dioxide) upon heating, resulting in the formation of 2-hydroxypropanoic acid, also known as lactic acid. While this specific transformation is fundamental, the true synthetic utility lies in first modifying the molecule before this hydrolysis-decarboxylation step. For instance, alkylating the molecule (see section 4.1.2) and then performing the hydrolysis and decarboxylation would lead to more complex α-hydroxy carboxylic acids.
The general transformation is outlined in the table below.
| Reaction Step | Description | General Product |
| 1. Hydrolysis | The ethyl ester groups are converted to carboxylic acid groups using acid or base catalysis. | 2-hydroxy-2-methylmalonic acid |
| 2. Decarboxylation | The malonic acid intermediate loses CO2 upon heating to yield the final product. | α-Hydroxy carboxylic acid |
Studies on related compounds, such as diethyl 2-(perfluorophenyl)malonate, have shown that the intermediate malonic acid can be highly prone to decarboxylation, often making its isolation difficult. nih.gov Vigorous hydrolysis conditions can drive the reaction directly to the decarboxylated product. chemicalbook.com
A key feature of malonic esters is the acidity of the α-carbon proton. However, in this compound, this proton is replaced by a methyl group. The hydroxyl group's alpha-proton is not suitable for deprotonation to form a carbanion for alkylation. Therefore, this compound itself cannot be further alkylated at the C2 position.
However, it represents a class of α-substituted malonates that are intermediates in the synthesis of α,α-disubstituted compounds. The general strategy involves a stepwise alkylation of diethyl malonate. First, a methyl group is introduced to form diethyl methylmalonate. This monosubstituted intermediate can then be subjected to a second, different alkylation to create a quaternary α-carbon.
The synthesis of diethyl 2-isopentyl-2-methylmalonate provides a clear example of this methodology. Diethyl isopentylmalonate is treated with a strong base like sodium hydride to generate an enolate, which is then alkylated with methyl iodide. chemicalbook.com This demonstrates the general reaction used to create α,α-disubstituted malonates.
| Reaction Component | Example Reagent/Condition | Purpose |
| Starting Material | Diethyl isopentylmalonate | Provides the initial substituted malonate framework. |
| Base | Sodium Hydride (NaH) | Deprotonates the α-carbon to form a nucleophilic enolate. |
| Alkylating Agent | Methyl Iodide (CH₃I) | Adds the second alkyl group to the α-carbon. |
| Solvent | Diethyl ether / DMF | Provides the medium for the reaction. |
This stepwise approach allows for the controlled construction of complex quaternary carbon centers, which are important structural motifs in many organic molecules.
Role in Natural Product Synthesis
While malonic esters in general are staples in the synthesis of natural products, the specific applications of this compound are more specialized.
Prostaglandins are a class of biologically active lipids with a wide range of physiological effects. Their complex structures, featuring a five-membered ring and two side chains, make them challenging synthetic targets. While various malonate derivatives have been employed in strategies to construct the intricate carbon skeleton of prostaglandin (B15479496) analogues, there is no specific literature that details the direct use of this compound as a key intermediate in these syntheses. The construction of these molecules often relies on other well-established synthetic strategies.
This compound is valuable in organic synthesis for its potential role in cyclization reactions to form heterocyclic structures. Malonate derivatives are classic reagents for this purpose. For example, the reaction of diethyl malonate with urea (B33335) in the presence of a base is a well-known method for synthesizing barbituric acid, the parent compound of barbiturate (B1230296) drugs. nih.gov
Furthermore, malonates can be used to construct other heterocyclic frameworks, such as quinolines. A potential pathway involves the condensation of a malonate derivative with an aniline, followed by a heat-induced cyclization to form the quinoline (B57606) ring system. These reactions showcase the versatility of the malonate functional group in building the core structures of complex molecules.
Contribution to the Synthesis of Pharmaceutical Precursors
The utility of this compound as a synthetic intermediate extends to the production of agrochemical and pharmaceutical compounds. Its structure is incorporated into molecules that exhibit biological activity.
A notable application is its role as an intermediate in the synthesis of the dicarboximide fungicide, (R)-(-)-chlozolinate. chemicalbook.comchemicalbook.com Chlozolinate is an important agent used to protect crops from fungal diseases. The synthesis leverages this compound, also referred to as diethyl methyltartronate in this context, as a key building block to construct the final complex molecule. This application highlights the industrial relevance of this compound as a precursor to valuable, biologically active substances. lookchem.com
Integration of this compound into Multicomponent and Cascade Reactions Remains a Niche Application
This compound, a versatile building block in organic synthesis, possesses a unique combination of functional groups—a hydroxyl group and two ethyl ester moieties on a quaternary carbon center. This structure theoretically positions it as a valuable candidate for complex chemical transformations such as multicomponent and cascade reactions, which are highly efficient methods for constructing intricate molecular architectures. However, a review of the scientific literature indicates that its specific application in these sophisticated reaction sequences is not extensively documented.
Cascade and multicomponent reactions often rely on highly reactive starting materials that can undergo a sequence of transformations in a single pot. For instance, related compounds like diethyl oxomalonate (B1226002) (the keto-analogue) are well-known for their utility as electrophiles in a variety of reactions, including Diels-Alder and ene reactions, which can initiate cascade sequences. wikipedia.org Similarly, other derivatives such as diethyl ethoxymethylenemalonate are employed in three-component domino reactions to synthesize complex heterocyclic structures like polysubstituted-2-pyridones. mdpi.com
The potential for this compound to participate in such reactions can be inferred from its structure. The hydroxyl group could act as an internal nucleophile following an initial intermolecular reaction, or it could direct the stereochemical outcome of a reaction. Despite this theoretical potential, the practical application and detailed findings of its integration into multicomponent and cascade reaction schemes have not been a significant focus of the reported research. Further investigation is required to fully explore and document the utility of this compound in developing novel and efficient synthetic methodologies.
Advanced Characterization and Structural Elucidation of Diethyl 2 Hydroxy 2 Methylmalonate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of Diethyl 2-hydroxy-2-methylmalonate. Analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of each atom within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show four distinct signals: a triplet corresponding to the methyl protons of the two equivalent ethyl groups, a quartet for the methylene (B1212753) protons of the same ethyl groups, a singlet for the lone methyl group attached to the quaternary carbon, and a broad singlet for the hydroxyl proton. The integration of these signals will be in a 6:4:3:1 ratio, respectively.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, one would expect to observe signals for the carbonyl carbons of the ester groups, the quaternary carbon bearing the hydroxyl and methyl groups, the methylene and methyl carbons of the ethyl esters, and the carbon of the central methyl group.
| Atom Type | Signal | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|---|
| Ethyl -CH₃ | A | ~1.3 | ~14 | Triplet |
| Ethyl -CH₂- | B | ~4.3 | ~63 | Quartet |
| Quaternary -CH₃ | C | ~1.5 | ~22 | Singlet |
| -OH | D | Variable (e.g., ~3.5) | - | Singlet (broad) |
| Quaternary C-OH | E | - | ~75 | - |
| Ester C=O | F | - | ~171 | - |
Note: Actual chemical shifts can vary based on solvent and concentration.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound (C₈H₁₄O₅), the molecular weight is 190.19 g/mol . guidechem.com In electron ionization (EI) mass spectrometry, the molecule is expected to show a molecular ion peak (M⁺) at m/z 190.
The fragmentation of malonate derivatives is often characterized by specific cleavage patterns. A common fragmentation pathway for similar malonate esters involves the loss of the entire diethyl malonate moiety or parts of the ester groups. mdpi.com Key fragmentation for this compound would likely involve the loss of an ethoxy group (-OCH₂CH₃, 45 Da) to yield a fragment at m/z 145, or the loss of an ethoxycarbonyl group (-COOCH₂CH₃, 73 Da).
| m/z Value | Proposed Fragment Ion | Fragment Lost |
|---|---|---|
| 190 | [M]⁺ | - |
| 173 | [M - OH]⁺ | -OH |
| 145 | [M - OCH₂CH₃]⁺ | -OC₂H₅ |
| 117 | [M - COOC₂H₅]⁺ | -COOC₂H₅ |
| 101 | [M - OCH₂CH₃ - CO₂]⁺ | -OC₂H₅, -CO₂ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands that confirm its structure.
The most prominent features would be a strong, broad absorption band for the hydroxyl (-OH) group stretch, typically in the region of 3500-3200 cm⁻¹. A very strong and sharp absorption band for the ester carbonyl (C=O) groups will be present around 1750-1735 cm⁻¹. Additionally, C-O stretching vibrations for the ester and alcohol functionalities will appear in the fingerprint region, between 1300-1000 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |
| Alkane (C-H) | C-H Stretch | 3000 - 2850 | Medium |
| Ester Carbonyl (C=O) | C=O Stretch | 1750 - 1735 | Strong, Sharp |
| Ester/Alcohol (C-O) | C-O Stretch | 1300 - 1000 | Strong |
Data derived from standard IR correlation tables for similar compounds like diethyl malonate. nist.govchemicalbook.com
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is an achiral molecule, meaning it does not have enantiomers, X-ray crystallography can still provide invaluable data.
If a suitable single crystal of the compound can be grown, this technique would determine its solid-state conformation, including the rotational positions (torsion angles) of the two ethyl ester groups relative to the central core. It would also reveal detailed information about intermolecular interactions, such as hydrogen bonding between the hydroxyl group of one molecule and an ester oxygen of a neighboring molecule, which dictates the crystal packing arrangement. As of now, publicly available crystal structure data for this compound is not common, but the technique remains the gold standard for unequivocal structural proof if applied.
Chromatographic Techniques for Purity and Isomeric Determination
Chromatographic methods are essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or isomers.
Gas Chromatography (GC): Given its boiling point of approximately 281.6 °C at 760 mmHg, GC is a suitable technique for analyzing the purity of this compound. guidechem.com When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), it can effectively quantify the compound and identify volatile impurities. The retention time is a characteristic property under specific conditions (e.g., column type, temperature program, carrier gas flow rate).
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment. nih.gov A reversed-phase C18 column with a mobile phase, such as a methanol/water or acetonitrile/water gradient, would likely provide good separation of the target compound from more or less polar impurities. A UV detector could be used for detection, as the ester carbonyls provide a chromophore, although it is weak. This method is particularly useful for analyzing potential non-volatile impurities that are not amenable to GC analysis. nih.gov
Theoretical and Computational Chemistry Studies on Diethyl 2 Hydroxy 2 Methylmalonate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Diethyl 2-hydroxy-2-methylmalonate. researchgate.netnih.gov By solving approximations of the Schrödinger equation, these methods provide information on molecular orbitals, charge distribution, and various reactivity descriptors.
A common approach involves geometry optimization of the molecule using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation. nih.govijcce.ac.ir Following optimization, analyses of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are performed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution on the molecule's surface. nih.gov These maps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the MEP would highlight the electronegative oxygen atoms of the hydroxyl and carbonyl groups as regions of negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential.
Global reactivity descriptors, derived from the energies of the frontier orbitals, can be calculated to quantify the molecule's reactivity. These include chemical potential (μ), hardness (η), and the electrophilicity index (ω). researchgate.net Such parameters are valuable in comparing the reactivity of this compound with other related compounds.
Table 1: Representative Calculated Electronic Properties for a Malonate Derivative using DFT This table is illustrative and based on typical values for similar compounds as specific data for this compound is not readily available in published literature.
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| EHOMO | -7.0 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.5 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment (μ) | 2.5 D | Measures the overall polarity of the molecule. |
| Chemical Hardness (η) | 2.75 eV | Measures resistance to change in electron distribution. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including conformational changes. nih.gov By simulating the atomic motions over time, MD provides a detailed picture of the molecule's flexibility and the different shapes (conformers) it can adopt. pitt.edu
For this compound, MD simulations can reveal the rotational dynamics of the two ethyl ester groups and the hydroxyl group around the central carbon atom. These simulations can identify the most stable conformations and the energy barriers between them. The presence of the hydroxyl group allows for the possibility of intramolecular hydrogen bonding with one of the carbonyl oxygens, which would significantly influence the conformational landscape. MD simulations can quantify the stability and lifetime of such hydrogen bonds. mdpi.com
The simulation begins by defining a force field (e.g., GROMOS, AMBER) that describes the potential energy of the system as a function of its atomic coordinates. The molecule is then placed in a simulated environment, often a box of solvent molecules like water, to mimic experimental conditions. mdpi.com The simulation proceeds by integrating Newton's equations of motion for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.
Analysis of the MD trajectory can provide information on:
Dihedral Angle Distributions: Tracking the torsion angles of the rotatable bonds to identify preferred conformations.
Radial Distribution Functions: To understand the solvation structure around the molecule.
Potential of Mean Force (PMF): To calculate the free energy profile along a specific reaction coordinate, such as the rotation of a functional group.
These insights are valuable for understanding how the molecule's shape influences its reactivity and interactions with other molecules.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry, particularly DFT, is extensively used to investigate the mechanisms of chemical reactions, including identifying intermediates and transition states. nih.gov For this compound, this can provide a detailed understanding of its characteristic reactions, such as hydrolysis, alkylation, and decarboxylation.
The mechanism of a reaction can be mapped out by calculating the potential energy surface. This involves locating the minimum energy structures of the reactants, products, and any intermediates, as well as the transition state (TS) structures that connect them. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction pathway.
For instance, in the base-catalyzed hydrolysis of one of the ester groups, computational methods can model the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Calculations can determine the structure of the tetrahedral intermediate and the subsequent transition state for the departure of the ethoxide leaving group. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. nih.gov
Similarly, for the alkylation at the alpha-carbon, computational studies can model the formation of the enolate intermediate and its subsequent reaction with an alkyl halide. These studies can help explain the regioselectivity and stereoselectivity of such reactions. By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be determined.
Table 2: Illustrative Data from a Computational Study of a Reaction Step This table represents typical data obtained from a DFT calculation of a reaction transition state.
| Parameter | Description | Example Value |
|---|---|---|
| Reactant Energy | Calculated energy of the starting materials. | -689.5 Hartrees |
| Transition State (TS) Energy | Calculated energy of the transition state structure. | -689.46 Hartrees |
| Product Energy | Calculated energy of the reaction products. | -689.6 Hartrees |
| Activation Energy (ΔE‡) | Energy barrier for the reaction (TS Energy - Reactant Energy). | +25.1 kcal/mol |
| Reaction Energy (ΔErxn) | Overall energy change of the reaction (Product Energy - Reactant Energy). | -62.8 kcal/mol |
| Imaginary Frequency | A single negative vibrational frequency confirming the structure is a true transition state. | -350 cm-1 |
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are widely used to predict spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming molecular structures. researchgate.net For this compound, this primarily involves the prediction of NMR and IR spectra.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. uncw.eduescholarship.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is one of the most popular and accurate approaches. scilit.comfigshare.com The calculation first involves optimizing the molecular geometry. Then, the magnetic shielding tensors for each nucleus are calculated. These shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. github.io By calculating the chemical shifts for different possible isomers or conformers, computational results can help in the assignment of complex experimental spectra.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the results of a vibrational frequency analysis. After geometry optimization, a frequency calculation is performed, which yields the vibrational modes of the molecule and their corresponding frequencies and intensities. researchgate.net The calculated frequencies often have a systematic error compared to experimental values, so they are typically scaled by an empirical factor to improve agreement. The predicted spectrum, showing the position and relative intensity of absorption bands, can be compared with an experimental IR spectrum to aid in the assignment of specific peaks to the vibrations of functional groups, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester groups, and the C-O stretches.
Table 3: Representative Comparison of Predicted and Experimental Spectroscopic Data This table is illustrative. Experimental values are typical for the functional groups, and predicted values are representative of scaled quantum chemical calculations.
| Spectroscopic Feature | Functional Group | Typical Experimental Value | Typical Predicted (Scaled) Value |
|---|---|---|---|
| IR Frequency (cm-1) | O-H stretch (hydroxyl) | ~3500 cm-1 | ~3510 cm-1 |
| IR Frequency (cm-1) | C=O stretch (ester) | ~1740 cm-1 | ~1735 cm-1 |
| 13C NMR Chemical Shift (ppm) | Quaternary Carbon (C-OH) | ~75 ppm | ~74.5 ppm |
| 13C NMR Chemical Shift (ppm) | Carbonyl Carbon (C=O) | ~168 ppm | ~167.8 ppm |
| 1H NMR Chemical Shift (ppm) | Hydroxyl Proton (O-H) | Variable (e.g., 3-4 ppm) | Calculated value depends heavily on solvent and conformation. |
Future Perspectives and Emerging Research Directions for Diethyl 2 Hydroxy 2 Methylmalonate
Development of More Sustainable and Greener Synthetic Protocols
The chemical industry is increasingly prioritizing the development of environmentally benign synthetic methods. For diethyl 2-hydroxy-2-methylmalonate, future research will likely focus on several key areas to enhance its green credentials.
A significant area of development is the use of biocatalysis . Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. Research into identifying and engineering specific enzymes, such as hydroxylases or esterases, for the synthesis of this compound could lead to processes with higher efficiency, reduced waste, and milder reaction conditions. The application of biocatalysis in the synthesis of related agrochemicals has already demonstrated the potential of this approach.
The exploration of renewable feedstocks is another critical avenue. Investigating pathways to produce this compound or its precursors from biomass-derived starting materials will be a key research focus. This shift away from petrochemical-based feedstocks aligns with the principles of a circular economy and sustainable chemical production.
Furthermore, the development of atom-economical synthetic routes will be crucial. This involves designing reactions where the majority of the atoms from the reactants are incorporated into the final product, minimizing waste. Research into catalytic C-H activation and direct hydroxylation of diethyl methylmalonate are promising strategies in this regard. Additionally, the use of greener solvents and reaction conditions, such as water-based systems or solvent-free reactions, will contribute to more sustainable production methods. A patent for the continuous synthesis of diethyl methylmalonate already highlights a "green production process," indicating a move in this direction.
Exploration of Novel Catalytic Systems for Enhanced Selectivity
Achieving high selectivity, particularly enantioselectivity, is a major goal in modern synthetic chemistry. For this compound, which possesses a chiral center, the development of novel catalytic systems to control its stereochemistry is a significant research frontier.
Asymmetric catalysis will play a pivotal role in this area. The design and application of chiral catalysts, including both metal-based and organocatalysts, for the enantioselective synthesis of this compound will be a key focus. Research into the asymmetric Michael reaction of diethyl malonate and organocatalytic enantioselective additions to malonates provides a strong foundation for developing similar strategies for the target molecule. Phase-transfer catalysis using chiral catalysts also presents a promising approach for achieving high enantioselectivity.
The development of chemoselective catalysts is also important. These catalysts can differentiate between the various functional groups within the molecule, allowing for targeted modifications. For instance, catalysts that can selectively protect or activate the hydroxyl or ester groups would open up new avenues for the derivatization of this compound.
Furthermore, research into biocatalytic systems for enhanced selectivity is gaining traction. Enzymes are renowned for their high stereoselectivity, and their application in the synthesis of chiral alpha-hydroxy ketones has been well-documented. Exploring enzymatic resolutions or desymmetrization strategies for precursors to this compound could provide an efficient route to enantiopure products.
Integration into Flow Chemistry and Continuous Manufacturing Processes
The shift from traditional batch processing to continuous manufacturing offers numerous advantages, including improved safety, consistency, and efficiency. The integration of the synthesis of this compound into flow chemistry and continuous manufacturing processes is a logical and promising future direction.
Flow chemistry utilizes microreactors or tube reactors to perform chemical reactions in a continuous stream. This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. For the synthesis of this compound, flow chemistry could enable safer handling of potentially hazardous reagents and intermediates, as well as facilitate process automation. A patent describing a continuous process for the synthesis of the related compound, diethyl methylmalonate, underscores the feasibility and industrial interest in such approaches.
The development of integrated continuous processes is a key goal. This would involve designing a seamless workflow from starting materials to the final purified product, minimizing manual handling and intermediate storage. Such a system could incorporate in-line analysis and real-time process control to ensure consistent product quality.
Microreactor technology , a key component of flow chemistry, offers enhanced heat and mass transfer, which can lead to faster reaction rates and improved selectivity. The application of microreactors to the synthesis of this compound could unlock new reaction pathways that are not feasible in conventional batch reactors. The general advantages of microreactor technology in the manufacturing of active pharmaceutical ingredients and biobased chemicals are well-established and can be applied to the production of this versatile intermediate.
Discovery of Undiscovered Reactivity Patterns and Synthetic Utilities
While this compound is a known intermediate, its full chemical potential has yet to be unlocked. Future research will likely focus on discovering novel reactivity patterns and expanding its synthetic utility.
One area of exploration is the functionalization of the hydroxyl group . Investigating new reactions to convert the hydroxyl group into other functional groups, such as halides, azides, or ethers, could lead to the synthesis of a wide range of novel compounds. The tertiary nature of the alcohol may lead to unexpected reactivity under certain conditions.
The reactivity of the malonate moiety also warrants further investigation. While the chemistry of malonic esters is well-established, the presence of the adjacent hydroxyl group in this compound could influence its reactivity in unexpected ways. Exploring its participation in reactions such as Knoevenagel condensations, Michael additions, and cyclization reactions could lead to the discovery of new synthetic methodologies.
Furthermore, the potential for intramolecular reactions is an intriguing area of research. The proximity of the hydroxyl and ester functionalities could facilitate intramolecular cyclizations to form lactones or other heterocyclic structures, which are valuable motifs in medicinal chemistry and materials science.
Finally, the exploration of this compound as a chiral building block in the synthesis of complex molecules is a promising avenue. By developing efficient methods for its enantioselective synthesis, this compound could become a valuable starting material for the construction of pharmaceuticals, agrochemicals, and other fine chemicals. The known applications of alpha-hydroxy esters in various fields suggest a broad potential for this specific derivative.
Q & A
Q. What are the established synthetic routes for Diethyl 2-hydroxy-2-methylmalonate, and how do reaction conditions influence yield?
this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, derivatives like Diethyl 2-(perfluorophenyl)malonate are synthesized using diethyl malonate, NaH, and hexafluorobenzene in DMF under reflux (92% yield) . Key factors include:
- Catalyst choice : NaH or KOtBu for deprotonation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Temperature : Reflux conditions (~100°C) optimize reaction rates .
Yield improvements often require iterative adjustments to stoichiometry and reaction time.
Q. What spectroscopic methods are critical for characterizing this compound derivatives?
- NMR : ¹H and ¹³C NMR identify ester groups, hydroxyl protons, and substituent environments (e.g., aromatic protons in fluorinated derivatives) .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns (e.g., loss of ethoxy groups) .
- IR spectroscopy : Stretching frequencies for carbonyl (C=O, ~1740 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) groups validate functional groups .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence hydrolysis kinetics of this compound derivatives?
Hydrolysis of fluorinated derivatives (e.g., Diethyl 2-(perfluorophenyl)malonate) is hindered by electron-withdrawing groups, which stabilize the ester against nucleophilic attack. Comparative studies show:
- Electron-deficient aryl groups : Require harsher conditions (e.g., 6M NaOH, 80°C) due to reduced electrophilicity at the ester carbonyl .
- Steric hindrance : Bulky substituents (e.g., 2,6-difluoro) slow hydrolysis rates by impeding base access .
Contrastingly, unsubstituted derivatives hydrolyze readily under mild basic conditions (e.g., aqueous EtOH, 40°C) .
Q. What strategies optimize the regioselectivity of alkylation reactions involving this compound enolates?
Regioselectivity in alkylation depends on:
- Base strength : Strong bases (e.g., LDA) favor deprotonation at the more acidic α-position adjacent to the hydroxyl group.
- Solvent polarity : Low-polarity solvents (e.g., THF) stabilize enolate intermediates, reducing side reactions .
- Temperature control : Slow addition of alkylating agents at −78°C minimizes over-alkylation .
Mechanistic studies using deuterated analogs can track protonation pathways to refine selectivity .
Q. How can computational modeling predict reaction outcomes for this compound in multi-step syntheses?
DFT calculations and molecular docking:
- Map transition states for ester hydrolysis or alkylation, identifying energy barriers (e.g., ΔG‡ for fluorinated derivatives) .
- Predict steric clashes in intermediates, guiding substituent placement (e.g., allyl vs. aryl groups) .
Tools like Gaussian or ORCA integrate experimental data (e.g., NMR coupling constants) to validate models .
Q. What analytical approaches resolve contradictions in reported hydrolysis rates for structurally similar malonate esters?
Discrepancies arise from variations in:
- Alkali concentration : Higher [OH⁻] accelerates hydrolysis but may induce side reactions (e.g., decarboxylation) .
- Solvent systems : Biphasic water/Et₂O mixtures improve yields by partitioning products away from reactive media .
Systematic kinetic studies (e.g., Arrhenius plots) under standardized conditions (pH, temperature) clarify inconsistencies .
Methodological Guidance
Q. Designing multi-step syntheses: How to integrate this compound into heterocyclic frameworks?
Example pathway for quinolines:
Condensation : React with 2,4-difluoroaniline to form enamine intermediates .
Cyclization : Heat in diphenyl ether (200°C) to induce ring closure via elimination .
Functionalization : Post-cyclization alkylation or oxidation introduces pharmacophores (e.g., carboxylates for anti-inflammatory activity) .
Monitor intermediates via TLC (n-hexane/EtOAc 1:1) and characterize via X-ray crystallography for structural validation .
Q. Troubleshooting low yields in malonate ester hydrolysis: What parameters require optimization?
- Catalyst screening : Phase-transfer catalysts (e.g., TBAB) enhance interfacial reactivity in biphasic systems .
- Reaction monitoring : In situ FTIR tracks ester carbonyl disappearance (1740 → 1680 cm⁻¹ for carboxylate) .
- Workup protocols : Acidification (pH <2) precipitates carboxylic acids, minimizing losses during extraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
